molecular formula C13H20BClN2O2 B13657360 3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B13657360
M. Wt: 282.57 g/mol
InChI Key: KLJAIWSMAWACSG-UHFFFAOYSA-N
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Description

3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with a chloro group, a dimethylamino group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Dimethylation: The dimethylamino group can be introduced through N-alkylation reactions using dimethylamine and suitable alkylating agents.

    Borylation: The dioxaborolane moiety is introduced through borylation reactions, often using pinacolborane and a suitable catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron center, leading to the formation of boronic acids or boranes.

    Coupling Reactions: The dioxaborolane moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are typically employed.

Major Products

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation and Reduction: Products include boronic acids or boranes.

    Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but with a phenyl group instead of a pyridine ring.

    4-(Dimethylamino)phenylboronic Acid Pinacol Ester: Contains a dimethylamino group and a boronic acid ester but with a phenyl ring.

Uniqueness

3-chloro-N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of its chloro, dimethylamino, and dioxaborolane substituents on a pyridine ring

Properties

Molecular Formula

C13H20BClN2O2

Molecular Weight

282.57 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H20BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-10(15)11(16-8-9)17(5)6/h7-8H,1-6H3

InChI Key

KLJAIWSMAWACSG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)Cl

Origin of Product

United States

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